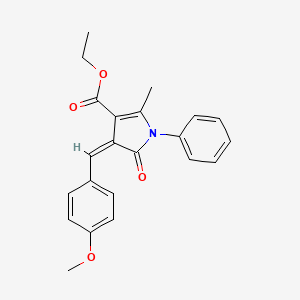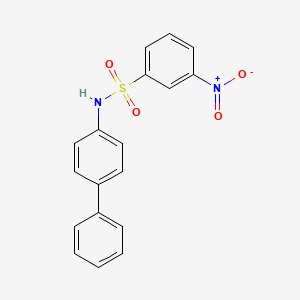
ethyl (4Z)-4-(4-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and an ethyl ester
準備方法
The synthesis of ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
化学反応の分析
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biological research to study its effects on different biological pathways and its potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
類似化合物との比較
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal and industrial applications.
Thiazole Derivatives: Thiazoles also have a five-membered ring structure and are known for their diverse biological activities.
Benzimidazole Derivatives: These compounds are structurally similar and have applications in medicinal chemistry and materials science.
The uniqueness of ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound in various research fields.
特性
分子式 |
C22H21NO4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
ethyl (4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-4-27-22(25)20-15(2)23(17-8-6-5-7-9-17)21(24)19(20)14-16-10-12-18(26-3)13-11-16/h5-14H,4H2,1-3H3/b19-14- |
InChIキー |
CIDQNWQQIVOEPX-RGEXLXHISA-N |
異性体SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
正規SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950426.png)

![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide](/img/structure/B14950444.png)
![(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)
![2-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14950452.png)
![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethylidene}-2,4-difluorobenzohydrazide](/img/structure/B14950467.png)
![2-{[(6-amino-9H-purin-8-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B14950470.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate](/img/structure/B14950479.png)
![(5E)-5-(2,3-dichlorobenzylidene)-3-{[(3-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14950487.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B14950499.png)
![N-benzyl-N,N-dimethyl-2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B14950516.png)
